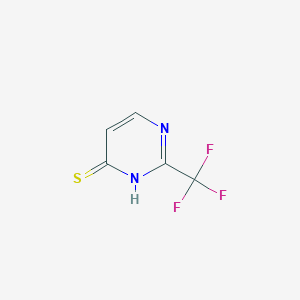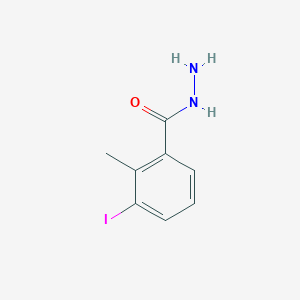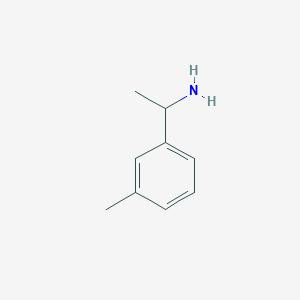
1-(3-Methylphenyl)ethanamine
描述
1-(3-Methylphenyl)ethanamine, also known as 1-(m-Tolyl)ethanamine, is an organic compound with the molecular formula C9H13N. It is a derivative of phenylethylamine, characterized by a methyl group attached to the benzene ring at the third position. This compound is significant in various fields, including pharmaceuticals and organic synthesis, due to its unique chemical properties and reactivity .
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Methylphenyl)ethanamine can be synthesized through several methods. One common approach involves the transaminase-mediated chiral selective synthesis from 1-(3-methylphenyl)ethan-1-one. This process utilizes transaminases, such as ATA-025, and dimethylsulfoxide as a co-solvent. The reaction conditions are optimized to achieve high conversion rates and product yields, with ambient processing conditions of 10% enzyme loading, 50 g/L substrate loading, 45°C, and pH 8.0 .
Industrial Production Methods: Industrial production of this compound often involves the resolution of chiral acids with p-substituted 1-phenylethylamines, diastereoselective reductive amination, and transition metal-mediated catalysis for asymmetric incorporation of organozinc species into imines .
化学反应分析
Types of Reactions: 1-(3-Methylphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the amine group to a nitro or nitrile group.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitro or nitrile derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines and amides.
科学研究应用
1-(3-Methylphenyl)ethanamine has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, aiding in the creation of complex molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of pharmaceutical drugs, including those used to treat neurological disorders.
Industry: The compound is utilized in the production of dyes, polymers, and other industrial chemicals.
作用机制
The mechanism of action of 1-(3-Methylphenyl)ethanamine involves its interaction with various molecular targets. It acts as an agonist for the trace amine-associated receptor 1 (TAAR1), influencing neurotransmitter release and modulation. This interaction affects several signaling pathways, contributing to its pharmacological effects .
相似化合物的比较
- 2-(3-Methylphenyl)ethanamine
- 3-Methylphenethylamine
- 1-(2,3-Dimethylphenyl)ethylamine
- 1-(4-Ethylphenyl)ethanamine hydrochloride
Comparison: 1-(3-Methylphenyl)ethanamine is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and interaction with biological targets. Compared to its analogs, it exhibits distinct pharmacological properties and synthetic versatility .
属性
IUPAC Name |
1-(3-methylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7-4-3-5-9(6-7)8(2)10/h3-6,8H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJMHAFOUAKOMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398627 | |
| Record name | 1-(3-methylphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70138-19-1 | |
| Record name | 1-(3-methylphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


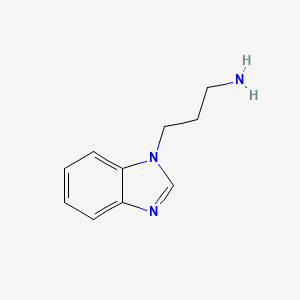
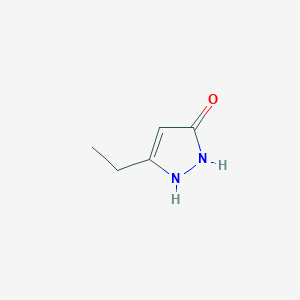
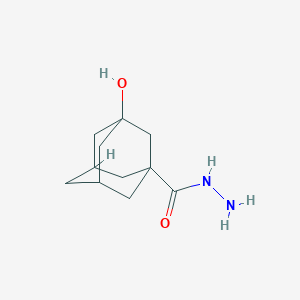
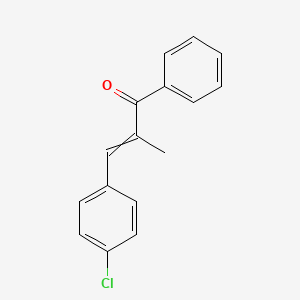
![2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid](/img/structure/B1308253.png)

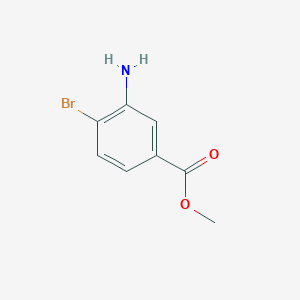

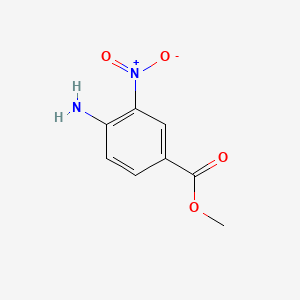


![7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1308285.png)
